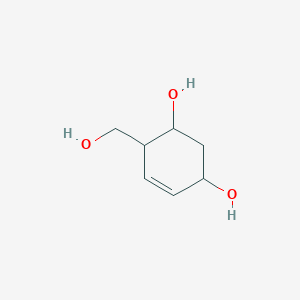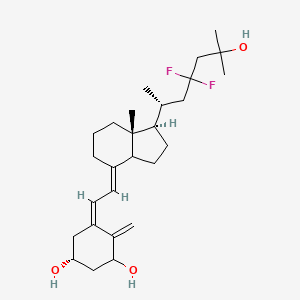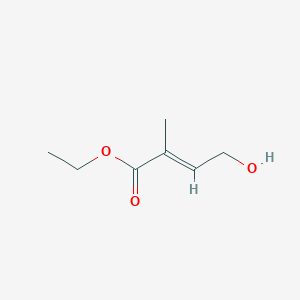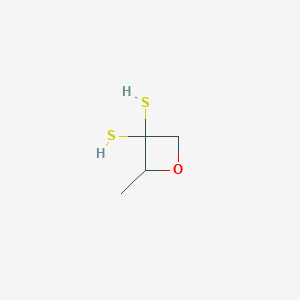
3,3-Bis-mercaptomethyl-oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis-mercaptomethyl-oxetane is an organic compound with the molecular formula C5H10OS2 It is characterized by the presence of two mercaptomethyl groups attached to an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis-mercaptomethyl-oxetane typically involves the reaction of oxetane derivatives with thiol compounds. One common method is the ring-opening reaction of oxetane with mercaptomethyl reagents under basic conditions. For instance, the reaction can be carried out using sodium hydroxide (NaOH) as a base at elevated temperatures (130-145°C) to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale ring-opening polymerization processes. Heteropolyacid catalysts are often used to enhance the efficiency of the reaction, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Bis-mercaptomethyl-oxetane undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl groups can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercaptomethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or dithiothreitol (DTT) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3,3-Bis-mercaptomethyl-oxetane has a wide range of applications in scientific research:
Biology: The compound’s thiol groups make it useful in bioconjugation reactions, where it can be linked to biomolecules for various studies.
Medicine: Its derivatives are explored for potential use in drug delivery systems due to their ability to form stable yet reactive linkages.
Industry: The compound is utilized in the production of specialty polymers and coatings, offering enhanced mechanical and thermal properties
Mecanismo De Acción
The mechanism of action of 3,3-Bis-mercaptomethyl-oxetane primarily involves its ability to undergo ring-opening polymerization. The oxetane ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of a reactive intermediate, which can further react with other monomers or reagents to form polymers or other derivatives. The mercaptomethyl groups provide additional sites for chemical modification, enhancing the compound’s versatility .
Comparación Con Compuestos Similares
3,3-Bis(hydroxymethyl)oxetane: Similar in structure but with hydroxyl groups instead of mercaptomethyl groups.
3,3-Bis(chloromethyl)oxetane: Contains chloromethyl groups, making it more reactive towards nucleophiles.
3-Ethyl-3-phenoxymethyloxetane: Features an ethyl and phenoxymethyl group, used in different polymerization reactions
Uniqueness: 3,3-Bis-mercaptomethyl-oxetane is unique due to its dual mercaptomethyl groups, which provide multiple reactive sites for chemical modifications. This makes it particularly valuable in the synthesis of complex polymers and materials with tailored properties.
Propiedades
Fórmula molecular |
C4H8OS2 |
|---|---|
Peso molecular |
136.2 g/mol |
Nombre IUPAC |
2-methyloxetane-3,3-dithiol |
InChI |
InChI=1S/C4H8OS2/c1-3-4(6,7)2-5-3/h3,6-7H,2H2,1H3 |
Clave InChI |
JCIZZSUFWWQQCS-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CO1)(S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


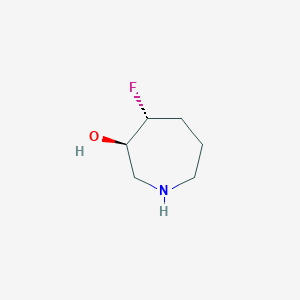
![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)


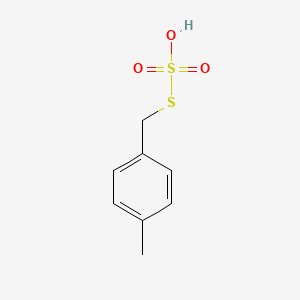
![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)


